N~1~,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a tetrahydrofuran moiety, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran-2-ylmethylamine, which is then reacted with a suitable piperidine derivative. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrahydrofuran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N~1~,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of N1,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-N’-(tetrahydrofuran-2-ylmethyl)ethane-1,2-diamine: Shares the tetrahydrofuran moiety but differs in the overall structure and functional groups.
Tetrahydrofurfuryl-N,N-dimethylamine: Similar in containing the tetrahydrofuran ring but lacks the piperidine and carbamoyl functionalities.
Uniqueness
N~1~,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H30N4O4 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-N,1-N-dimethyl-4-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]piperidine-1,4-dicarboxamide |
InChI |
InChI=1S/C21H30N4O4/c1-24(2)21(28)25-11-9-15(10-12-25)19(26)23-18-8-4-3-7-17(18)20(27)22-14-16-6-5-13-29-16/h3-4,7-8,15-16H,5-6,9-14H2,1-2H3,(H,22,27)(H,23,26) |
InChI Key |
OGPRMUASBHWPJY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.